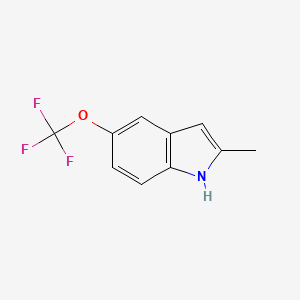

2-methyl-5-(trifluoromethoxy)-1H-indole

Description

2-Methyl-5-(trifluoromethoxy)-1H-indole (CAS: 900182-99-2) is a fluorinated indole derivative with the molecular formula C₁₀H₈F₃NO and a molecular weight of 215.17 g/mol . Its structure features a methyl group at position 2 and a trifluoromethoxy (-OCF₃) group at position 5 on the indole ring. This compound is primarily used in research settings, with a purity exceeding 98%, and requires storage at 2–8°C to maintain stability . The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and material science .

Properties

IUPAC Name |

2-methyl-5-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-6-4-7-5-8(15-10(11,12)13)2-3-9(7)14-6/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVRFYLUTQMYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670367 | |

| Record name | 2-Methyl-5-(trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900182-99-2 | |

| Record name | 2-Methyl-5-(trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable trifluoromethoxy precursor reacts with a halogenated indole derivative under basic conditions . Another approach involves the direct trifluoromethoxylation of an indole derivative using a trifluoromethoxylating reagent .

Industrial Production Methods

Industrial production of 2-methyl-5-(trifluoromethoxy)-1H-indole may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives .

Scientific Research Applications

Overview

2-Methyl-5-(trifluoromethoxy)-1H-indole is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, including its biological activities, synthesis routes, and potential therapeutic uses.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory agents. Its structural similarity to other indole derivatives positions it as a candidate for further pharmacological studies.

- Anti-inflammatory Activity : Research indicates that compounds with trifluoromethoxy substitutions can modulate cytokine responses, particularly interleukin-1 (IL-1), which is implicated in several inflammatory diseases. Studies have shown that derivatives of indole can inhibit IL-1 receptor activity, suggesting that this compound may exhibit similar effects .

Organic Synthesis

The compound is utilized in organic synthesis due to its unique reactivity profile. It acts as a versatile building block for synthesizing more complex molecules.

- Synthesis Routes : The compound can be synthesized through various methods, including:

Research has indicated that compounds containing indole structures often exhibit significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential anti-inflammatory | |

| Indomethacin | Anti-inflammatory | |

| Sulfanilamide | Antibacterial |

Case Study 1: Anti-IL-1 Activity

A study focused on the synthesis of various indolinone derivatives highlighted the efficacy of compounds similar to this compound in inhibiting IL-1 receptor activity. Compounds derived from this indole exhibited IC50 values as low as 0.01 µM, indicating potent biological activity against inflammatory pathways .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of thiosemicarbazone derivatives from this compound demonstrated its ability to form stable complexes with various ligands. The characterization of these complexes through NMR and X-ray diffraction provided insights into their molecular interactions and potential applications in drug design .

Mechanism of Action

The mechanism of action of 2-methyl-5-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The indole core can interact with various biological receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

5-(Trifluoromethoxy)-1H-Indole (CAS: 262593-63-5)

- Structural Difference : Lacks the methyl group at position 2.

- Impact : The absence of the methyl group reduces steric hindrance and lipophilicity compared to 2-methyl-5-(trifluoromethoxy)-1H-indole. This may increase reactivity in electrophilic substitutions but decrease membrane permeability in biological systems .

2-Cyclopropyl-5-(trifluoromethoxy)-1H-Indole (10e)

- Structural Difference : Cyclopropyl group replaces methyl at position 2.

- Impact : The cyclopropyl group introduces rigidity and may enhance binding affinity in receptor-ligand interactions. However, its synthesis yield (61%) is lower than that of methyl-substituted analogs, suggesting greater synthetic complexity .

5-Fluoro-1-methyl-1H-Indole (7b)

- Structural Difference : Fluorine replaces the trifluoromethoxy group at position 5; methyl at position 1 instead of position 2.

- Impact : The electron-withdrawing fluorine substituent decreases electron density on the indole ring, altering reactivity in cross-coupling reactions. The methyl group at position 1 is synthesized via high-yield (98%) alkylation, demonstrating efficient accessibility compared to position 2 substitutions .

2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine

- Structural Feature : Ethanamine group at position 3.

- Application : Derivatives like this are explored for neurotransmitter receptor modulation due to the ethylamine side chain, which mimics tryptamine derivatives .

Indole-2,3-dione Derivatives with Trifluoromethoxy Groups

- Example : 1-Methyl-5-trifluoromethoxy-1H-indole-2,3-dione.

- Application : Exhibits cytotoxicity and antituberculosis activity, attributed to the electron-withdrawing trifluoromethoxy group enhancing metabolic stability .

Ethyl 5-(Trifluoromethoxy)indole-2-carboxylate

Commercial Availability and Stability

Biological Activity

2-Methyl-5-(trifluoromethoxy)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is particularly notable for enhancing the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of indole compounds, including this compound, exhibit antimicrobial properties. A study highlighted the synthesis and biological evaluation of various indole derivatives, showing promising results against several bacterial strains. The presence of the trifluoromethoxy group appears to enhance these antimicrobial activities by increasing lipophilicity and modulating interactions with bacterial membranes .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, particularly through its interaction with interleukin-1 (IL-1) pathways. In vitro studies demonstrated that certain derivatives of indole with trifluoromethoxy substitutions showed significant inhibition of IL-1 receptor activity, indicating a potential role in managing inflammatory diseases. For example, compounds derived from this compound displayed IC50 values as low as 0.01 µM in inhibiting IL-1R-dependent responses, suggesting strong anti-inflammatory capabilities .

Cytotoxicity and Cancer Research

In cancer research, the compound has been tested for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival .

Study 1: Antimicrobial Activity Evaluation

A study conducted on a series of indole derivatives, including this compound, examined their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the trifluoromethoxy substitution significantly improved the minimum inhibitory concentration (MIC) values compared to non-substituted analogs.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 10 |

| Non-substituted indole derivative | 40 |

Study 2: Anti-inflammatory Activity

In another investigation focusing on IL-1 inhibition, derivatives of this compound were synthesized and tested for their ability to inhibit IL-1R signaling. The lead compounds exhibited IC50 values ranging from 0.01 to 0.09 µM.

| Compound ID | IC50 (µM) | Remarks |

|---|---|---|

| Compound 78 | 0.01 | Strongest IL-1R inhibitor |

| Compound 81 | 0.02 | Favorable drug-like properties |

| Compound 52 | 0.09 | Lead compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-(trifluoromethoxy)-1H-indole, and how can purity be optimized?

- Methodology : The synthesis of indole derivatives often involves coupling reactions, cyclization, or functional group modifications. For example, a related compound, 5-fluoro-3-substituted indole, was synthesized via CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF, followed by extraction and column chromatography (70:30 ethyl acetate/hexane) to achieve 42% yield .

- Purification : Use flash chromatography with optimized solvent ratios and confirm purity via TLC and HPLC. For trifluoromethoxy-substituted indoles, ensure anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group.

Q. What analytical techniques are critical for structural characterization of this compound?

- Key Methods :

- NMR Spectroscopy : , , and NMR to confirm substituent positions and purity .

- X-ray Diffraction : For crystallographic validation, use SHELX programs for refinement and ORTEP-III for graphical representation of bond angles/packing .

- Mass Spectrometry : High-resolution FAB-HRMS to verify molecular weight and isotopic patterns .

Q. What safety protocols should be followed when handling this compound?

- Guidelines : Although the compound is classified as "no known hazard" under GHS, standard lab precautions apply:

- Use PPE (gloves, goggles) and work in a fume hood.

- Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve isomeric mixtures in trifluoromethoxy-indole derivatives?

- Approach : For compounds like 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione, X-ray diffraction distinguishes 3E/3Z isomers. Refinement via SHELXL and visualization with ORTEP-III can assign stereochemistry and hydrogen-bonding networks .

- Case Study : A 3Z-isomer was confirmed via C=O and N–H bond distances (1.21 Å and 0.86 Å, respectively), while NMR -coupling constants differentiated E/Z configurations .

Q. How can thermal stability and decomposition pathways be studied for this compound?

- Methods :

- Differential Thermal Analysis (DTA) : Measure melting points () and enthalpy of fusion (). For example, a related phenylfuran showed at 491.6 K .

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating. If decomposition overlaps with melting, use computational models (e.g., ) to estimate stability .

Q. What strategies improve the pharmacological targeting of indole derivatives in receptor-binding studies?

- Design Insights :

- Bioisosteric Replacement : Replace the 3-(piperidin-4-yl) group with 3-(piperidin-3-yl) to enhance serotonin receptor (5-HT) affinity, as seen in pyrido[1,2-c]pyrimidine derivatives .

- Docking Studies : Use molecular dynamics to optimize trifluoromethoxy interactions with hydrophobic binding pockets. Validate via in vitro assays (IC measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.